XLogP3 Lipophilicity: 5-Br/3-Cl Pattern Achieves Highest Computed logP Among Structural Analogs
The target compound exhibits a computed XLogP3-AA of 3.7, which is 0.9 log units higher than 5-bromoimidazo[1,2-a]pyridine (2.8) and 1.0 log units higher than 3-chloroimidazo[1,2-a]pyridine (2.7). Compared with its regioisomeric dihalogenated congeners 7-bromo-3-chloroimidazo[1,2-a]pyridine and 6-bromo-3-chloroimidazo[1,2-a]pyridine—both of which have XLogP3 values of 3.4—the 5-Br/3-Cl isomer is 0.3 log units more lipophilic [1].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.7 |
| Comparator Or Baseline | 5-Bromoimidazo[1,2-a]pyridine: 2.8; 3-Chloroimidazo[1,2-a]pyridine: 2.7; 7-Br-3-Cl regioisomer: 3.4; 6-Br-3-Cl regioisomer: 3.4 |
| Quantified Difference | +0.9 vs. mono-Br analog; +1.0 vs. mono-Cl analog; +0.3 vs. other dihalogenated regioisomers |
| Conditions | All values computed by XLogP3 3.0 algorithm, PubChem release 2021.05.07 |
Why This Matters
Higher lipophilicity directly impacts predicted membrane permeability and blood-brain barrier penetration, making the 5-Br/3-Cl isomer the preferred choice for CNS-targeted or intracellular-target medicinal chemistry programs among this analog set.
- [1] PubChem computed XLogP3-AA: 5-bromo-3-chloroimidazo[1,2-a]pyridine (CID 12855753) = 3.7; 5-bromoimidazo[1,2-a]pyridine (CID 13037241) = 2.8; 3-chloroimidazo[1,2-a]pyridine (CID 20144965) = 2.7; 7-bromo-3-chloroimidazo[1,2-a]pyridine (CID 68784614) = 3.4; 6-bromo-3-chloroimidazo[1,2-a]pyridine (CID 71651009) = 3.4. National Center for Biotechnology Information. View Source
